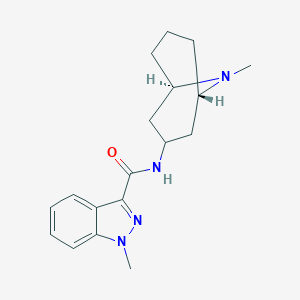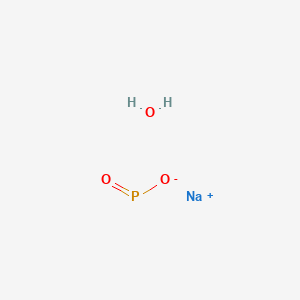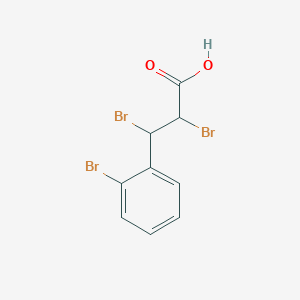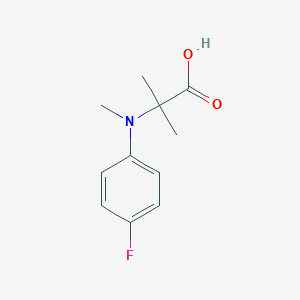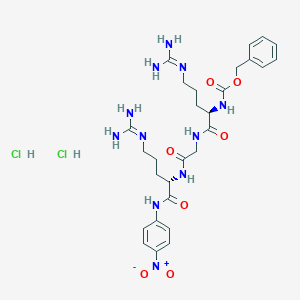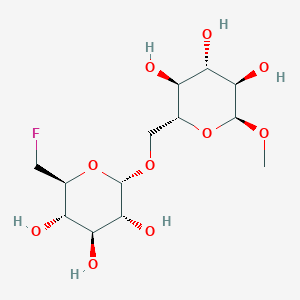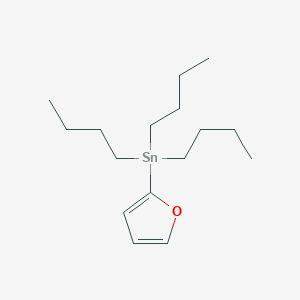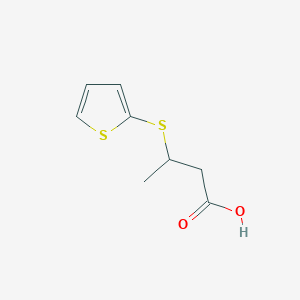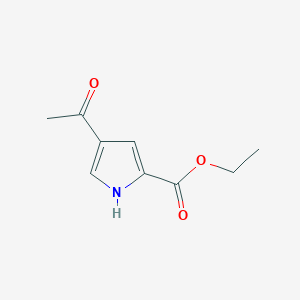
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C9H11NO3 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Mechanism of Action
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, leading to a wide range of physiological effects .
Biochemical Pathways
Pyrrole derivatives have been isolated from many natural sources, including fungi, plants, and microorganisms . They are involved in various biological functions, suggesting that molecules containing this skeleton may affect multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-acetylpyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product .
Another method involves the condensation of 4-acetylpyrrole with ethyl oxalyl chloride, followed by esterification with ethanol. This method also requires the use of a base, such as pyridine, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reactions are carried out in reactors equipped with temperature and pressure control to ensure optimal yields and purity. The final product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Industry: The compound is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Similar in structure but with a methyl group instead of an acetyl group, leading to different chemical reactivity and biological activity.
Ethyl 4-bromo-1H-pyrrole-2-carboxylate: Contains a bromine atom, which can participate in halogen bonding and influence the compound’s properties.
The uniqueness of this compound lies in its acetyl group, which imparts specific reactivity and potential biological activities that differ from other pyrrole derivatives.
Properties
IUPAC Name |
ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSCVNFRGWVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570689 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119647-69-7 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

